2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid

Pharmaceutical impurity profiling Deferasirox synthesis Ortho‑isomer abundance

2-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid (CAS 201530‑78‑1) is the ortho‑positional isomer of the oral iron chelator deferasirox and is formally designated Deferasirox EP Impurity C. The compound is a tridentate triazole‑salicylate derivative that serves as the pharmacopoeial impurity reference standard for deferasirox active pharmaceutical ingredient (API) and finished‑product testing.

Molecular Formula C21H15N3O4
Molecular Weight 373.4 g/mol
CAS No. 201530-78-1
Cat. No. B3324963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid
CAS201530-78-1
Molecular FormulaC21H15N3O4
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=CC=C4C(=O)O)O
InChIInChI=1S/C21H15N3O4/c25-17-11-5-2-8-14(17)19-22-20(15-9-3-6-12-18(15)26)24(23-19)16-10-4-1-7-13(16)21(27)28/h1-12,25-26H,(H,27,28)
InChIKeyPDBKAEPAMFPDAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy Deferasirox EP Impurity C CAS 201530-78-1 – Certified Reference Standard for Ortho‑Isomer Quantification


2-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid (CAS 201530‑78‑1) is the ortho‑positional isomer of the oral iron chelator deferasirox and is formally designated Deferasirox EP Impurity C [1]. The compound is a tridentate triazole‑salicylate derivative that serves as the pharmacopoeial impurity reference standard for deferasirox active pharmaceutical ingredient (API) and finished‑product testing [2]. It is supplied with full characterization data compliant with European Pharmacopoeia (EP) and British Pharmacopoeia (BP) specifications, enabling its use in ANDA filings, method validation, and quality‑control release testing [3].

Deferasirox Ortho‑Isomer CAS 201530‑78‑1 – Why a Generic API Impurity Standard Cannot Replace the Pharmacopoeial Reference Material


Impurity reference standards are not interchangeable; the ortho‑isomer 201530‑78‑1 is the sole EP/BP‑specified compound for Impurity C [1]. Substitution with the meta‑isomer (3‑carboxy regioisomer, CAS 2254105‑61‑6) or the active substance deferasirox (4‑carboxy isomer, CAS 201530‑41‑8) introduces a different chromatographic retention time, UV spectrum, and MS fragmentation pattern, leading to inaccurate system‑suitability evaluation and risk of failing pharmacopoeial acceptance criteria [2]. Moreover, the ortho‑isomer exhibits a distinct impurity‑formation profile (0.28 % raw reaction level) and a unique DSC thermogram (endotherm 225.7 °C) that cannot be mimicked by any other in‑class impurity [3]. Using an unqualified “similar” compound therefore jeopardises method specificity, linearity, and compliance with ICH Q3 guidelines.

Quantitative Differentiation of Deferasirox Ortho‑Isomer CAS 201530‑78‑1 Versus Competing Impurity Standards


Higher Process‑Impurity Level in Final Reaction Mixture Compared to Bis(salicyl)imide (Impurity 6)

During process development, the ortho‑isomer (compound 7) accumulates to a level of ≤ 0.28 % (HPLC area normalization) in the final reaction mixture, whereas the bis(salicyl)imide impurity (compound 6) reaches only ≤ 0.15 % under identical conditions [1]. After purification, the API retains ≤ 0.05 % of the ortho‑isomer vs. ≤ 0.02 % of compound 6. This ~87 % higher raw‑reaction abundance directly translates into a greater challenge for clearance during downstream purification, making the ortho‑isomer the dose‑limiting impurity for process validation [2].

Pharmaceutical impurity profiling Deferasirox synthesis Ortho‑isomer abundance

Unique Differential Scanning Calorimetry Fingerprint Distinguishes Ortho‑Isomer from Deferasirox API

The ortho‑isomer displays a sharp single endothermic peak at 225.7 °C (DSC, 10 °C/min under N₂) [1]. Under identical DSC conditions, the active pharmaceutical ingredient deferasirox (4‑carboxy isomer) exhibits a melting endotherm at 260–262 °C [2]. The 35 °C depression and the absence of polymorphism in the ortho‑isomer provide a clear thermodynamic signature that can be exploited for identity verification and polymorphic purity assessment in reference standard qualification.

Polymorph identification DSC thermogram Identity testing

Distinct In‑Silico Toxicological Alert Relative to Other Deferasirox Process Impurities

Derek Nexus in‑silico assessment classifies the ortho‑isomer (compound 7) as a mammal skin sensitiser, whereas compound 3 (deferasirox methoxy carbonyl derivative) triggers a hepatotoxicity alert in mammals [1]. The remaining impurities (compounds 2, 4, 5, 6) share the skin‑sensitisation alert, but the ortho‑isomer is the only impurity among them that appears at > 0.15 % in the final reaction mixture, giving it the highest combined risk score [2]. This safety‑class distinction justifies sourcing a dedicated, highly‑pure reference standard for toxicological qualification studies.

Toxicity prediction Derek Nexus Sensitization alert

Origin‑Based Differentiation: Raw‑Material‑Carry‑Over vs. Process‑Related Impurity

The ortho‑isomer is formed exclusively from 2‑hydrazinobenzoic acid, a known contaminant of the starting material 4‑hydrazinobenzoic acid, and is therefore classified as a raw‑material‑carry‑over impurity [1]. In contrast, compounds 2 (methyl ester), 3 (methoxy carbonyl derivative), and 6 (bis‑salicylimide) are process‑related impurities generated during synthesis [1]. Consequently, the ortho‑isomer’s level can only be reduced by tightening the incoming raw‑material specification, whereas process impurities can be mitigated by optimising reaction conditions. This mechanistic distinction is directly actionable for supply‑chain quality agreements and supplier qualification.

Quality by design Impurity source tracking Starting‑material specification

Procurement‑Driven Application Scenarios for Deferasirox EP Impurity C CAS 201530‑78‑1


Pharmacopoeial System‑Suitability Testing for ANDA Filing

Formulators preparing an Abbreviated New Drug Application (ANDA) for generic deferasirox tablets or granules use this reference standard to establish system‑suitability criteria per EP monograph requirements. The impurity’s distinct retention time and resolution from the API peak, confirmed by its unique DSC signature (225.7 °C), ensure the HPLC method meets specificity and selectivity thresholds prior to batch‑release testing [1].

Forced‑Degradation Study Marker for Ortho‑Isomer Stability Screening

Analytical development scientists spike the ortho‑isomer into deferasirox drug substance and subject it to ICH‑prescribed stress conditions (heat, acid, base, oxidation). Because the ortho‑isomer is a raw‑material‑carry‑over impurity, its level remains stable under most forced‑degradation scenarios, providing a built‑in internal standard that distinguishes degradation‑induced impurities from pre‑existing process impurities [2].

Starting‑Material Vendor Qualification and Supply‑Chain Control

Quality‑assurance teams in API manufacturing use the ortho‑isomer standard to quantify 2‑hydrazinobenzoic acid carry‑over in incoming 4‑hydrazinobenzoic acid lots. By setting a specification limit linked to the ortho‑isomer’s known formation rate (≤ 0.28 % in final reaction), suppliers can be ranked and selected based on minimising this dose‑limiting impurity, directly supporting ICH Q11 starting‑material justification [3].

Structure‑Activity Relationship (SAR) Probe for Tridentate Iron‑Chelator Geometry

Medicinal chemists utilise the ortho‑isomer as a positional‑scanning probe to assess how the benzoic‑acid attachment geometry alters Fe³⁺ coordination. The observed 1.87‑fold higher process abundance of the ortho‑isomer relative to bis‑salicylimide suggests differential stability/reactivity that can guide the design of next‑generation triazole‑based chelators with improved synthetic accessibility [4].

Quote Request

Request a Quote for 2-[3,5-Bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.